Piperidine, 1,1'-((1,1'-biphenyl)-2,2-diyldicarbonyl)bis-
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Overview
Description
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- is a complex organic compound with a molecular formula of C24H28N2O2 It is characterized by the presence of a piperidine ring and a biphenyl structure, which are linked through dicarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- typically involves the reaction of 1,1’-biphenyl-2,2’-dicarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1,1’-((1,1’-biphenyl)-4,4’-diyldicarbonyl)bis-: This compound has a similar structure but differs in the position of the dicarbonyl groups on the biphenyl ring.
Piperidine, 1,1’-(1,4-phenylenedicarbonyl)bis-: Another similar compound with the dicarbonyl groups positioned on a phenyl ring instead of a biphenyl structure.
Uniqueness
The uniqueness of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52882-84-5 |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2-[2-(piperidine-1-carbonyl)phenyl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H28N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-6,11-14H,1-2,7-10,15-18H2 |
InChI Key |
UXIXVQXMZNDJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCCC4 |
Origin of Product |
United States |
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